2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
説明
2-(3,3-Dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazinone core substituted at positions 2 and 4. The 6-position bears a 4-fluoro-2-methoxyphenyl group, while the 2-position is functionalized with a 3,3-dimethyl-2-oxobutyl chain. This compound (referred to as the "target compound" hereafter) has a molecular formula of C₁₇H₁₈FN₂O₃ (calculated by adding the substituents to the base structure in ) and a molecular weight of 326.34 g/mol. Key properties include moderate lipophilicity (estimated logP ~2.5–3.0) and a polar surface area influenced by the ketone, methoxy, and pyridazinone moieties .
特性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-13(19-20)12-6-5-11(18)9-14(12)23-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIARBYCUBSIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Y040-9304)
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Key Features : Lacks the 2-(3,3-dimethyl-2-oxobutyl) group. Demonstrates lower molecular weight and lipophilicity (logP = 2.18) compared to the target compound. The absence of the branched alkyl chain may reduce metabolic stability in vivo .
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Key Features: A positional isomer of Y040-9304, with fluorine at the 2-position and methoxy at the 4-position of the phenyl ring.
6-Phenylpyridazin-3(2H)-one Derivatives
- Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
- Key Features : Chlorine at the 5-position and phenyl at the 6-position enhance halogen bonding but reduce solubility compared to fluorine-substituted analogs. The target compound’s 4-fluoro-2-methoxyphenyl group balances lipophilicity and hydrogen-bond acceptor capacity .
Substituent Effects at the 2-Position
2-Methylpyridazin-3(2H)-one Derivatives
2-Sulfanyl and 2-Piperazinyl Derivatives
- Example : 6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one ()
- Key Features : Piperazine substituents improve solubility via nitrogen-based hydrogen bonding. However, the target compound’s alkyl chain offers fewer polar interactions, prioritizing lipophilicity for blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Profiles
Research Implications
- Bioactivity : The target compound’s 4-fluoro-2-methoxyphenyl group may enhance selectivity for kinase targets (e.g., PDE inhibitors), while the 3,3-dimethyl-2-oxobutyl chain could improve oral bioavailability compared to smaller alkyl analogs .
- Metabolism : Branched alkyl chains are less prone to oxidative degradation than linear chains, suggesting improved metabolic stability over analogs like 2-ethyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
